6,7-Dihydro-5H-benzo annulen-2-amine is a chemical compound classified under the category of benzoannulenes, which are characterized by unique bicyclic structures. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmacology, particularly as a selective estrogen receptor degrader. The structural uniqueness of 6,7-dihydro-5H-benzo annulen-2-amine allows for specific interactions with biological targets, making it a compound of interest in cancer research and therapeutic development.
The synthesis of 6,7-dihydro-5H-benzo annulen-2-amine typically involves multi-step organic reactions starting from simpler precursors. A common synthetic route includes:
The synthesis can be optimized for industrial applications, where large-scale reactors are used to maintain precise temperature and pressure conditions, maximizing yield and purity. For example, the use of solvents and temperature control during cyclization is critical for successful product formation .
The molecular formula of 6,7-dihydro-5H-benzo annulen-2-amine is , with a molecular weight of 159.23 g/mol. Its structure features a bicyclic system that contributes to its reactivity and interaction with biological targets.
This structural data indicates the presence of an amine functional group attached to the benzoannulene framework, which is crucial for its biological activity .
6,7-Dihydro-5H-benzo annulen-2-amine can participate in various chemical reactions:
The specific conditions for these reactions vary but typically involve controlled temperatures and solvents to achieve desired transformations. For example, oxidation may yield hydroxylated derivatives while substitution could introduce new functional groups into the molecule .
The mechanism by which 6,7-dihydro-5H-benzo annulen-2-amine exerts its biological effects primarily involves its interaction with estrogen receptors. Upon binding to these receptors, the compound promotes their degradation and disrupts estrogen signaling pathways crucial for the proliferation of certain cancer cells. This action is particularly relevant in treating estrogen receptor-positive breast cancer by inhibiting tumor growth through modulation of receptor activity .
6,7-Dihydro-5H-benzo annulen-2-amine is typically characterized by its solid form at room temperature with a melting point that can vary depending on purity and crystalline structure.
Key chemical properties include:
These properties are essential for determining suitable applications in laboratory settings and potential industrial processes .
6,7-Dihydro-5H-benzo annulen-2-amine has several important scientific applications:
The systematic IUPAC name 6,7-dihydro-5H-benzo[7]annulen-2-amine precisely defines this compound's molecular architecture through three key components:
This naming convention distinguishes it from fully saturated analogs (e.g., 6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride, CAS 51490-17-6) and functionalized derivatives (e.g., 2-amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one, CAS 740842-51-7) [5] [8]. The molecular formula of the free base is C₁₁H₁₃N, with the hydrochloride salt adding HCl (C₁₁H₁₃N·HCl). Structural analysis reveals the compound exists as a hybrid system combining aromatic character in the benzenoid portion with conformational flexibility in the non-planar seven-membered ring, which typically adopts twist-chair or boat conformations. The primary amine at position 2 provides both hydrogen-bonding capability and protonation site (pKa ~9-10), making it chemically versatile for salt formation, derivatization, and molecular recognition [1] [7].
Table 1: Nomenclature and Structural Variations of Benzo[7]annulen-2-amine Derivatives
| Systematic Name | CAS Number | Molecular Formula | Structural Features | Commercial Source |
|---|---|---|---|---|
| 6,7-Dihydro-5H-benzo[7]annulen-2-amine hydrochloride | 1955514-98-3 | C₁₁H₁₄ClN | Hydrochloride salt, saturated 6,7-positions | American Elements [1] |
| 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride | 51490-17-6 | C₁₁H₁₆ClN | Fully saturated 7-membered ring | BLD Pharm [5] |
| 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one | 740842-51-7 | C₁₁H₁₃NO | Ketone at position 7 | BLD Pharm [8] |
| Benzo[7]annulen-2-amine (parent compound) | Not specified | C₁₁H₁₁N | Fully unsaturated annulene | Not commercial |
Benzo-fused annulenes entered medicinal chemistry research through natural product isolation and synthetic methodology developments in the mid-20th century, though the specific 6,7-dihydro-5H-benzo[7]annulen-2-amine derivative emerged more recently as synthetic organic chemistry techniques advanced. The parent benzo[7]annulene (azulene isomer) was first synthesized in the 1950s, but pharmacological interest remained limited until the 1990s when improved synthetic routes enabled systematic exploration of substituted derivatives [2] [4]. The critical pharmacological breakthrough came with the discovery that conformationally restricted analogs of triphenylethylene compounds could be developed using benzoannulene cores, leading to investigations of 2-amino-substituted variants as bioisosteres for established therapeutic scaffolds [7].
The compound gained significant attention in the 2010s when patent applications disclosed its derivatives as selective estrogen receptor modulators (SERMs) and degraders (SERDs), particularly for hormone-resistant breast cancer therapy. The 2017 patent WO2017140669A1 specifically claims 6,7-dihydro-5H-benzo[7]annulen-2-amine derivatives bearing fluoropropyl-pyrrolidin substituents as potent estrogen receptor antagonists with oral bioavailability and tissue-selective activity [7]. This represented a strategic departure from steroidal estrogen modulators by leveraging the semi-rigid benzoannulene scaffold to achieve precise spatial orientation of pharmacophoric elements. Commercial availability of the hydrochloride salt through pharmaceutical chemical suppliers like EOS Med Chem and Sichuan Tianqiu Chemical Technology increased around 2015-2018, coinciding with its adoption as a building block in drug discovery programs [3] [6]. Current research extends beyond endocrine applications to explore these scaffolds as kinase inhibitors and anti-inflammatory agents, leveraging the molecule's three-dimensional structure to target protein-protein interaction interfaces inaccessible to planar aromatic systems.
Table 2: Historical Development and Therapeutic Applications of Benzo[7]annulen-2-amine Derivatives
| Time Period | Development Milestone | Therapeutic Application | Key Patents/Publications |
|---|---|---|---|
| 1950-1960s | Synthesis of parent benzo[7]annulene systems | Limited pharmacological investigation | Basic organic chemistry research |
| 1990s | Commercial availability of unsubstituted analogs | Reference compounds for material science | Sigma-Aldrich catalog [4] |
| 2010-2015 | Introduction of 2-amino functionalization | Early-stage drug discovery building block | American Elements catalog (2015) [1] |
| 2017 | Patent of derivatives as estrogen receptor modulators | Breast cancer, endometrial cancer | WO2017140669A1 [7] |
| 2018-present | Expansion to multiple drug discovery programs | Oncology, inflammation, CNS disorders | Supplier expansion (EOS Med Chem, BLD Pharm) [3] [5] |
The structural evolution of benzoannulene therapeutics demonstrates a progression from academic curiosity to targeted therapeutic applications:
This trajectory illustrates medicinal chemistry's strategic focus on transforming structurally unique cores into targeted therapeutics through rational functional group manipulation and property optimization. The 6,7-dihydro-5H-benzo[7]annulen-2-amine scaffold exemplifies this approach by combining historical synthetic knowledge with contemporary drug design paradigms to address unmet medical needs.
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 82-71-3